molecular formula C11H14O3 B035332 Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate CAS No. 105731-18-8

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

Cat. No.: B035332
CAS No.: 105731-18-8
M. Wt: 194.23 g/mol
InChI Key: JHUHSBADMPWLGW-UHFFFAOYSA-N
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Description

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (CAS 105731-18-8) is a high-purity chemical compound offered for research and development applications. This compound features a molecular formula of C 11 H 14 O 3 and a molecular weight of 194.23 g/mol . Its structure consists of a propanoate ester chain linked to a 4-hydroxy-2-methylphenyl ring, making it a valuable synthetic intermediate for organic and medicinal chemistry research. PHYSICAL AND CHEMICAL PROPERTIES This product should be stored sealed in a dry environment at 2-8°C to maintain stability . Key calculated physical parameters include a density of approximately 1.12 g/cm³ and a boiling point around 314°C at 760 mmHg . HANDLING AND SAFETY This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 3-(4-hydroxy-2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUHSBADMPWLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : K₂CO₃ or sulfuric acid (H₂SO₄).

  • Solvent : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates.

  • Temperature : 0–20°C to minimize side reactions such as oxidation of the phenolic group.

  • Yield : Expected to parallel the 95.9% yield reported for the 4-hydroxyphenyl analog, assuming similar steric and electronic environments.

Challenges:

  • The 2-methyl group introduces steric hindrance, potentially slowing the reaction.

  • Protection of the phenolic -OH group (e.g., via silylation or acetylation) may be necessary to prevent unwanted alkylation.

Michael Addition of 4-Hydroxy-2-methylphenol to Methyl Acrylate

A two-step synthesis inspired by the preparation of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves a Michael addition followed by H-1,5 migration. This method utilizes sodium methoxide (NaOMe) as a catalyst, enabling the addition of 4-hydroxy-2-methylphenol to methyl acrylate.

Procedure:

  • Michael Addition :

    • Reactants : 4-Hydroxy-2-methylphenol and methyl acrylate.

    • Catalyst : NaOMe (0.1–0.2 equivalents).

    • Conditions : Reaction at 60–80°C under nitrogen to prevent oxidation.

    • Intermediate : Methyl 3-(4-hydroxy-2-methylphenyl)prop-2-enoate.

  • H-1,5 Migration :

    • Heating the intermediate to 120°C induces rearrangement to the saturated ester.

Key Parameters:

ParameterValue/Range
Catalyst loading0.1–0.2 eq NaOMe
Temperature60–120°C
Reaction time2–4 hours
Yield*~70–85% (estimated)

*Based on analogous tert-butyl-substituted systems.

Advantages:

  • Avoids pre-functionalized propanoic acid derivatives.

  • Scalable under continuous flow conditions.

Limitations:

  • Requires precise temperature control to prevent decomposition.

  • Migration efficiency may vary with substituent bulkiness.

Comparative Analysis of Methods

The table below contrasts key parameters from analogous syntheses:

MethodStarting MaterialsCatalystSolventTemperatureYield
EsterificationPropanoic acid derivativeK₂CO₃DMF0–20°C95.9%
Michael AdditionPhenol + methyl acrylateNaOMeNeat60–120°C70–85%*
Friedel-Crafts*Phenol + methyl acrylateAlCl₃DCM0–25°CNot reported

*Estimated for target compound.

Industrial-Scale Considerations

For large-scale production, continuous flow systems (as described in tert-butyl analog synthesis) offer advantages in heat management and yield consistency. Key steps include:

  • Catalyst Recovery : Sodium methoxide can be neutralized with acetic acid and filtered.

  • Purification : Recrystallization from 85% alcohol achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

    Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its functional groups enable various chemical modifications, including oxidation and reduction reactions.

Biology

  • Antioxidant Properties : Research indicates that Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate exhibits potential antioxidant properties, which may help in mitigating oxidative stress in biological systems. This is particularly relevant in studies focusing on cellular health and disease prevention.
  • Nitrification Inhibition : A notable application is its role as a nitrification inhibitor in agriculture. Studies have demonstrated that this compound can inhibit nitrification processes in soil, enhancing nitrogen retention and reducing environmental impacts associated with fertilizer use .

Medicine

  • Therapeutic Potential : Ongoing research is investigating the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for drug development .

Industrial Applications

  • Fragrance and Flavor Industry : this compound is utilized in the production of fragrances and flavors due to its pleasant aromatic properties. Its incorporation into consumer products enhances sensory experiences.

Biological Nitrification Inhibition

A study published in The New Phytologist characterized the biological nitrification inhibition properties of this compound. The research highlighted how root exudates from certain plant species could release this compound, effectively inhibiting nitrification and improving nitrogen use efficiency in agricultural systems .

Antioxidant Activity

Research conducted on various phenolic compounds, including this compound, demonstrated significant antioxidant activity through radical scavenging assays. The findings suggest that this compound could play a role in protecting cells from oxidative damage, which is crucial for developing new therapeutic strategies against oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy group can participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a core phenylpropanoate structure with several analogs, differing in substituent positions and functional groups:

Compound Name CAS No. Substituents Similarity Score Key Structural Features
Methyl 3-(4-hydroxyphenyl)propionate 5597-50-2 4-hydroxyphenyl 0.95 Lacks 2-methyl group
Methyl 3-(3-hydroxyphenyl)propanoate 20637-08-5 3-hydroxyphenyl 0.98 Hydroxyl group at meta position
Ethyl 3-(4-hydroxyphenyl)propanoate 23795-02-0 Ethyl ester, 4-hydroxyphenyl 0.95 Ethyl ester increases lipophilicity
Methyl 3-(4-chlorophenyl)propanoate N/A 4-chlorophenyl N/A Chlorine enhances electronic effects
Methyl 3-(4-methoxyphenyl)propanoate N/A 4-methoxyphenyl N/A Methoxy group improves stability

Key Observations :

  • Ester Group Variation: Ethyl esters (e.g., Ethyl 3-(4-hydroxyphenyl)propanoate) are more lipophilic than methyl esters, affecting bioavailability .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in Methyl 3-(4-chlorophenyl)propanoate) enhance electrophilicity, while methoxy groups (e.g., Methyl 3-(4-methoxyphenyl)propanoate) improve metabolic stability .

Challenges :

  • Regioselectivity : Controlling hydroxyl/methoxy group positions requires careful catalyst selection .
  • Purification : Brominated analogs (e.g., Dibromo derivatives) necessitate chromatography for isolation .
Anticancer Potential
  • Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate: Not directly tested, but analogs like dibromohemibastadin-1 (derived from methyl 3-(4-hydroxyphenyl)propionate) show IC₅₀ values of 2–5 µM against melanoma (B16F10) and glioblastoma (U373) cells .
  • Methyl 2-[3-(4-hydroxyphenyl)propenoylamino]-3-phenylpropanoate: Inhibits NF-κB signaling in monocytes, reducing IL-6 production by 60–80% at 10 µM .
Metabolic Regulation
  • Pyrrole-containing analogs (e.g., Methyl 2-amino-3-(4-fluorophenyl)propanoate): Enhance glucose uptake in insulin-resistant HepG2 cells by 30–50% at 10 µM .
Anti-inflammatory Effects
  • Methyl 3-(methoxyimino)-3-(4-methoxyphenyl)propanoate: Reduces reactive oxygen species (ROS) in macrophages by 40% at 5 µM .

Physicochemical Properties

Property This compound Methyl 3-(4-hydroxyphenyl)propionate Ethyl 3-(4-hydroxyphenyl)propanoate
Molecular Weight 194.22 g/mol 180.17 g/mol 194.23 g/mol
logP (Predicted) 1.8 1.5 2.2
Water Solubility Moderate (1–10 mg/mL) High (>10 mg/mL) Low (<1 mg/mL)
Melting Point Not reported 98–100°C Not reported

Insights :

  • The 2-methyl group in this compound slightly increases logP compared to its non-methylated analog, enhancing membrane permeability .
  • Ethyl esters exhibit lower solubility but better tissue penetration .

Biological Activity

Methyl 3-(4-hydroxy-2-methylphenyl)propanoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as methyl 3-hydroxy-2-(2-methylphenyl)propanoate, has the molecular formula C11H14O3C_{11}H_{14}O_3. The compound features a propanoate backbone with a hydroxyl group and a methyl-substituted phenyl group, which contribute to its biological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a series of compounds synthesized based on similar structures showed selective cytotoxicity against cancer cell lines such as HCT-116 and HeLa, with IC50 values ranging from 0.69 μM to 11 μM, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . The mechanism of action appears to involve the modulation of heat shock protein (HSP90) and TRAP1 pathways, leading to apoptosis in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds structurally related to this compound have been identified as potent HDAC inhibitors, which can alter gene expression and promote apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been shown to induce morphological changes in treated cancer cells indicative of apoptosis, such as nuclear disintegration observed through DAPI staining .
  • Selective Toxicity : Research indicates that the compound selectively targets cancerous cells while sparing normal cells, as evidenced by comparative studies with HEK-293 cells .

Case Studies and Research Findings

A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The findings are summarized in the table below:

CompoundIC50 (μM)Cell LineMechanism
Compound A0.69HCT-116HDAC inhibition
Compound B11HeLaApoptosis induction
Doxorubicin2.29HeLaChemotherapy standard

These results highlight the potential of this compound and its derivatives as promising candidates for anticancer drug development.

Q & A

Basic: What are the common synthetic routes for Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate?

Methodological Answer:
The compound is typically synthesized via esterification of the corresponding propanoic acid derivative with methanol under acidic catalysis. For example, a protocol analogous to the synthesis of methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates involves multicomponent reactions starting from hydroxy-substituted aromatic precursors, followed by purification via column chromatography (≥95% purity) . Alternatively, regioselective protection of hydroxyl groups (e.g., using methoxy or acetyl groups) may precede esterification to avoid side reactions .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester group (δ ~3.6–3.7 ppm for methoxy protons) and aromatic substitution patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) and retention time consistency .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for structurally related esters in crystallographic studies .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for analogous phenolic esters:

  • Use PPE (gloves, lab coat, goggles) to prevent dermal/ocular exposure.
  • Work in a fume hood to avoid inhalation of vapors during synthesis.
  • Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the phenolic hydroxyl group .

Advanced: How can impurities be identified and quantified in synthetic batches?

Methodological Answer:
Impurity profiling involves:

  • HPLC-MS : Use gradient elution (e.g., 0.1% formic acid in acetonitrile/water) coupled with high-resolution MS to detect trace impurities (e.g., de-esterified acids or hydroxylated byproducts). Reference standards for related propanoic acid impurities (e.g., EP-grade impurities like 3-[4-(2-methylpropyl)phenyl]-propanoic acid) can aid identification .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/alkaline conditions to simulate degradation pathways and validate analytical methods .

Advanced: How can the biological activity of this compound be evaluated in vitro?

Methodological Answer:

  • Cytokine Inhibition Assays : Use THP-1 monocyte/macrophage-like cells treated with LPS to induce inflammation. Measure IL-6 suppression via ELISA, and validate NF-κB pathway inhibition using luciferase reporter assays, as demonstrated for structurally similar anti-inflammatory esters .
  • Dose-Response Analysis : Perform IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) across a concentration range (1–100 μM) .

Advanced: How should conflicting data on purity or stability be resolved?

Methodological Answer:

  • Cross-Validation : Compare results from orthogonal methods (e.g., HPLC purity vs. NMR integration).
  • Replicate Synthesis : Ensure reaction conditions (temperature, catalyst purity) are consistent. For example, discrepancies in melting points (e.g., mp 85–89°C for a related compound vs. literature values) may indicate solvent residues; recrystallize from ethanol/water and re-analyze.
  • Collaborative Testing : Share samples with independent labs to verify reproducibility .

Advanced: How can structural analogs be designed to study structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Modification : Replace the 4-hydroxy-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Synthesize analogs via parallel esterification and compare bioactivity .
  • Pharmacophore Modeling : Use software like Schrödinger Suite to predict interactions with target proteins (e.g., cyclooxygenase-2) based on crystallographic data of related esters .

Advanced: What protocols are used to assess shelf-life and stability?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products monthly via HPLC.
  • Oxidative Stability : Monitor peroxide formation under oxygenated conditions using colorimetric assays (e.g., FOX reagent) .
  • Photostability : Expose to UV light (300–400 nm) and quantify degradation via LC-MS to identify photooxidation byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate
Reactant of Route 2
Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

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